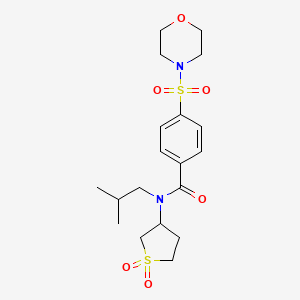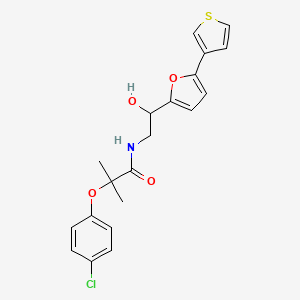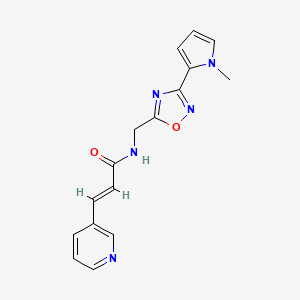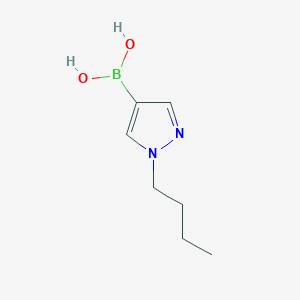
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound has been described in the literature. A high-throughput screening (HTS) campaign identified a new ether-based scaffold that was coupled with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H-pyrazol-5-yl) head group to afford a new class of GIRK1/2 activators .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Research has shown that derivatives similar to the compound , such as N-Benzoyl-N'-dialkylthiourea and their Co(III) complexes, exhibit significant antifungal activity against pathogens responsible for critical plant diseases. These findings suggest potential agricultural applications in protecting crops from fungal infections (Zhou Weiqun et al., 2005).
Inhibition of Carbonic Anhydrases
Another study focused on aromatic sulfonamide inhibitors, closely related in structure to the compound of interest, demonstrated their efficacy in inhibiting various carbonic anhydrase isoenzymes. These enzymes are crucial for physiological processes, indicating potential therapeutic applications for diseases related to enzyme dysregulation (C. Supuran et al., 2013).
Fluorescence Studies and Hybridization Affinity
Novel fluorophores structurally related to "N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide" have been synthesized, characterized, and studied for their fluorescence properties. Such compounds have been utilized for labeling nucleosides, improving the hybridization affinity of oligodeoxyribonucleotides, suggesting applications in biochemical research and diagnostic assays (Shipra Singh & Ramendra K. Singh, 2007).
Cancer Cell Line Inhibition
A study on a closely related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, demonstrated its effective inhibition of cancer cell line proliferation. This indicates potential applications in cancer research and therapy (Jiu-Fu Lu et al., 2017).
Material Science Applications
In material science, derivatives of the compound have been used in the synthesis of novel polymers and copolymers, indicating potential utility in creating materials with specific desirable properties, such as solubility and thermal stability (Y. Imai et al., 1984).
Wirkmechanismus
Target of Action
The primary target of the compound, also known as N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thus reducing neuronal excitability.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S2/c1-15(2)13-21(17-7-12-28(23,24)14-17)19(22)16-3-5-18(6-4-16)29(25,26)20-8-10-27-11-9-20/h3-6,15,17H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVKIRQKAYJWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2953099.png)

![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine](/img/structure/B2953101.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2953102.png)
![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2953103.png)
![2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2953104.png)


![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)
![2-Methoxy-5-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)sulfamoyl]benzamide](/img/structure/B2953114.png)


![9-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)